{4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-(diphenylmethyl)piperazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a pyrazinecarbodithioate moiety, and a benzhydryl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds are derived from marine organisms and have anticoagulant properties.
Uniqueness
[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C30H33N7S2 |
---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl 4-benzhydrylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C30H33N7S2/c1-21-10-9-15-25(22(21)2)32-29-34-26(33-28(31)35-29)20-39-30(38)37-18-16-36(17-19-37)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-15,27H,16-20H2,1-2H3,(H3,31,32,33,34,35) |
InChI Key |
ZMQSSBAIONZTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.